Cas no 1469876-18-3 (Labetuzumab govitecan)

Labetuzumab govitecan structure
Nome del prodotto:Labetuzumab govitecan
Labetuzumab govitecan Proprietà chimiche e fisiche
Nomi e identificatori
-
- Labetuzumab govitecan
- Labetuzumab govitecan [USAN]
- IMMU 130
- 8E3HI6QQ9J
- Q27270244
- labetuzumab-govitecan
- Labetuzumab-SN38
- PD058130
- UNII-8E3HI6QQ9J
- 1469876-18-3
- hMN14-SN38
- AKOS040746971
-
- Inchi: 1S/C75H102N12O24S/c1-3-54-55-36-53(88)15-16-60(55)82-67-56(54)42-86-62(67)37-58-57(70(86)94)44-109-73(98)75(58,4-2)111-74(99)110-43-49-9-13-51(14-10-49)80-69(93)61(6-5-17-76)81-65(90)46-108-45-64(89)78-18-20-100-22-24-102-26-28-104-30-32-106-34-35-107-33-31-105-29-27-103-25-23-101-21-19-85-41-52(83-84-85)39-79-68(92)50-11-7-48(8-12-50)40-87-66(91)38-63(71(87)95)112-47-59(77)72(96)97/h9-10,13-16,36-37,41,48,50,59,61,63,88H,3-8,11-12,17-35,38-40,42-47,76-77H2,1-2H3,(H,78,89)(H,79,92)(H,80,93)(H,81,90)(H,96,97)/t48?,50?,59-,61-,63?,75-/m0/s1
- Chiave InChI: CBNAAKBWBABMBY-LQCKLLCCSA-N
- Sorrisi: S(C[C@@H](C(=O)O)N)C1CC(N(C1=O)CC1CCC(C(NCC2=CN(CCOCCOCCOCCOCCOCCOCCOCCOCCNC(COCC(N[C@@H](CCCN)C(NC3C=CC(=CC=3)COC(=O)O[C@@]3(C(=O)OCC4C(N5CC6=C(CC)C7C=C(C=CC=7N=C6C5=CC3=4)O)=O)CC)=O)=O)=O)N=N2)=O)CC1)=O
Proprietà calcolate
- Massa esatta: 1586.68506334g/mol
- Massa monoisotopica: 1586.68506334g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 30
- Conta atomi pesanti: 112
- Conta legami ruotabili: 53
- Complessità: 3130
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -3.6
- Superficie polare topologica: 498
Labetuzumab govitecan Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T25593-500 mg |
Labetuzumab govitecan |
1469876-18-3 | 98% | 500mg |
待询 | 2023-05-31 | |
1PlusChem | 1P027MBP-5mg |
Labetuzumab govitecan |
1469876-18-3 | 98% | 5mg |
$2360.00 | 2024-06-20 | |
1PlusChem | 1P027MBP-1mg |
Labetuzumab govitecan |
1469876-18-3 | 98% | 1mg |
$929.00 | 2024-06-20 | |
TargetMol Chemicals | T25593-100 mg |
Labetuzumab govitecan |
1469876-18-3 | 98% | 100mg |
待询 | 2023-05-31 |
Labetuzumab govitecan Letteratura correlata
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
1469876-18-3 (Labetuzumab govitecan) Prodotti correlati
- 1421493-61-9(2-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]oxy}pyrazine)
- 1935963-08-8(4-Benzyl-2-(1-fluoroethyl)morpholine)
- 171047-01-1(3'-Hydroxy-biphenyl-3-carboxylic Acid)
- 1327834-43-4(Benzyl 4-(2-oxo-2-phenylethyl)piperazine-1-carboxylate)
- 1715-81-7(1-hydroxy-9,10-dihydroanthracen-9-one)
- 2097868-87-4(4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide)
- 2034428-47-0([4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1-piperidinyl][2-(methylthio)-3-pyridinyl]methanone)
- 1823790-13-1(2-(4-Chloro-3-nitrophenyl)butanoic acid)
- 2413870-74-1((4-Propan-2-yl-1,2-oxazol-3-yl)methanol)
- 1009838-57-6(4-(2,4-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
